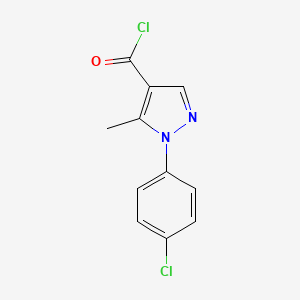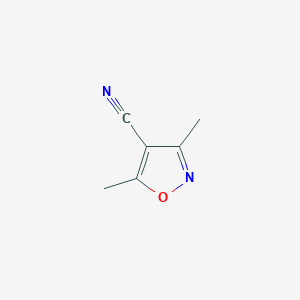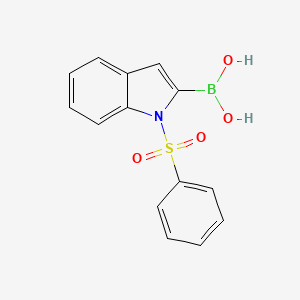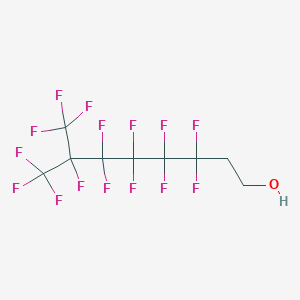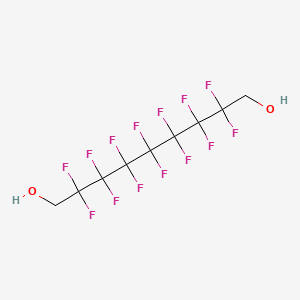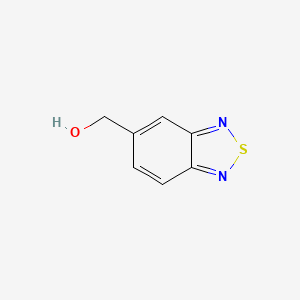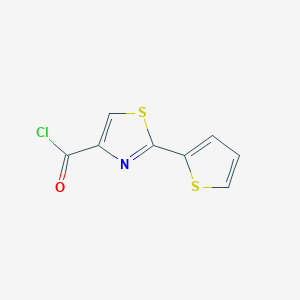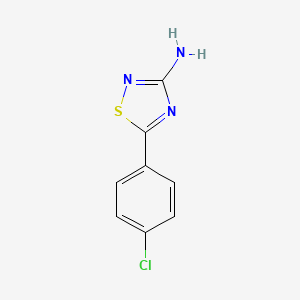
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” is a chemical compound with potential applications in various fields12. However, the specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid in a six-step process3.Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been reported1. It was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction1.
Chemical Reactions Analysis
The specific chemical reactions involving “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, the reactions were monitored by thin layer chromatography2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, a related compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction1.科学的研究の応用
1. Antiviral Research
- Method : The compound was synthesized from 4-chlorobenzoic acid through a six-step process, which included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
- Results : The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .
2. Structural Analysis
- Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .
- Results : The calculated structural and geometrical results were in good agreement with the experimental X-ray crystal structure data . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .
3. Antifungal and Herbicidal Properties
- Application : Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
- Method : The compound is synthesized and then tested for its antifungal and herbicidal properties. The exact methods and procedures can vary depending on the specific fungi or weeds being targeted .
- Results : While the exact results can vary, the compound has shown promise in controlling certain types of fungi and weeds .
4. Material Science
- Application : Polysulfones, a family of high-performance thermoplastics, are known for their toughness and stability at high temperatures. Technically used polysulfones contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the synthesis of these materials.
- Method : The compound could be incorporated into the polymer chain during the polymerization process .
- Results : The resulting polysulfone materials would be expected to exhibit the characteristic toughness and high-temperature stability of this class of polymers .
5. Anticonvulsant Activity
- Application : Certain 1,3,4-thiadiazoles have been reported to possess anticonvulsant properties . As a derivative of 1,3,4-thiadiazole, “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new anticonvulsant drugs .
- Method : The compound could be synthesized and then tested for its anticonvulsant properties using standard preclinical seizure models .
- Results : While the exact results can vary, the compound could show promise in controlling seizures .
6. Antibacterial Properties
- Application : Some 1,3,4-thiadiazoles have shown antibacterial properties . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new antibacterial drugs .
- Method : The compound could be synthesized and then tested for its antibacterial properties using standard microbiological techniques .
- Results : While the exact results can vary, the compound could show promise in inhibiting the growth of certain bacteria .
Safety And Hazards
The specific safety and hazards associated with “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, a related compound, “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.
将来の方向性
The future directions for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, there is ongoing research in the field of multicomponent synthesis of pyranopyrazoles6, which could potentially provide insights into future directions for this compound.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”. Further research and studies are needed to provide a more detailed analysis of this compound.
特性
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZVIZTUWVCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383383 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |
CAS RN |
89894-30-4 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

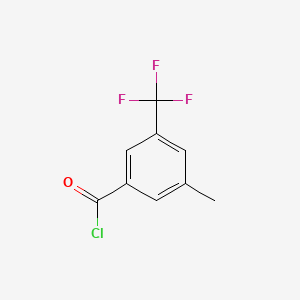
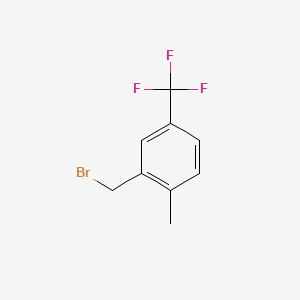
![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

